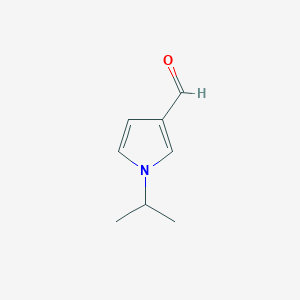![molecular formula C6H4N4O2 B1601930 3-Nitroimidazo[1,2-a]pyrimidine CAS No. 798568-24-8](/img/structure/B1601930.png)
3-Nitroimidazo[1,2-a]pyrimidine
Vue d'ensemble
Description
3-Nitroimidazo[1,2-a]pyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction . Numerous methods for the synthesis of pyrimidines are described .
Molecular Structure Analysis
The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .
Chemical Reactions Analysis
There are four types of mechanisms for the thermal decomposition of pyrimidine nucleoside analogs . The decomposition mechanism depends on the relative strength of the peptide bond and the amide bond within the pyrimidine ring and whether or not it is accompanied by an oxidation reaction .
Physical And Chemical Properties Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .
Applications De Recherche Scientifique
Développement d'un pharmacophore antileishmanien
Les chercheurs ont exploré l'échafaudage du 3-Nitroimidazo[1,2-a]pyrimidine pour son potentiel en tant que pharmacophore antileishmanien. Une étude s'est concentrée sur la synthèse de nouveaux dérivés et leur criblage contre différents stades de l'espèce Leishmania. L'objectif était de découvrir des composés présentant des propriétés physicochimiques et pharmacocinétiques in vitro favorables. Un de ces dérivés a montré des résultats prometteurs en tant que candidat antileishmanien, avec une faible cytotoxicité et une bonne activité contre le stade amastigota intracellulaire de L. infantum .
Sauts d'échafaudage dans la série antikinetoplastide
Les propriétés antikinetoplastides des dérivés du this compound ont été étudiées par des techniques de saut d'échafaudage. Cette approche vise à identifier de nouvelles séries présentant une activité antikinetoplastide potentielle. Une étude a rapporté la synthèse d'un composé présentant une activité significative contre la forme trypomastigote du sang de Trypanosoma brucei brucei, bien qu'il ait montré une faible solubilité et une perte d'activité contre Leishmania infantum .
Agents antileishmaniens non génotoxiques
Les 3-Nitroimidazo[1,2-a]pyrimidines ont également été étudiées pour leurs propriétés non génotoxiques tout en conservant une activité antileishmanienne puissante. Ceci est crucial pour le développement d'agents thérapeutiques plus sûrs qui minimisent le risque d'effets secondaires génotoxiques. Les recherches dans ce domaine ont contribué à identifier des substrats qui présentent une forte activité antileishmanienne in vitro .
Amélioration de la solubilité aqueuse et de la pharmacocinétique
Les propriétés de solubilité aqueuse et pharmacocinétique des dérivés du this compound sont essentielles pour leur développement en tant que médicaments antileishmaniens. Des efforts ont été déployés pour améliorer ces propriétés par des modifications structurelles, ce qui pourrait conduire à des dérivés plus adaptés aux études in vivo .
Études de relation structure-activité (SAR)
Les études SAR impliquant le this compound se concentrent sur la compréhension de la façon dont les différents substituants à des positions spécifiques de l'échafaudage affectent l'activité biologique. Ces études sont essentielles pour la conception rationnelle de médicaments, permettant aux chercheurs de prédire l'activité biologique de nouveaux composés en fonction de leur structure chimique .
Exploration des métabolites oxydés
Les structures des métabolites oxydés probables du this compound ont été synthétisées et étudiées. Cette recherche est importante pour prédire le métabolisme des médicaments potentiels et comprendre leur comportement dans les systèmes biologiques .
Mécanisme D'action
Target of Action
3-Nitroimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Mode of Action
For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . On the other hand, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .
Biochemical Pathways
For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to disrupt mitochondria, affecting electron transport and mitochondrial functions .
Pharmacokinetics
infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .
Result of Action
For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to cause mitochondrial fragmentation , while 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine caused damage to the nuclear DNA and induced mutagenesis .
Action Environment
It is known that the synthesis of related compounds in the imidazo[1,2-a]pyridine class can be achieved through metal-free methods using catalytic amounts of iodine and aqueous hydrogen peroxide as a terminal oxidant . This suggests that the synthesis and action of these compounds may be influenced by the presence of certain chemicals in the environment.
Safety and Hazards
Orientations Futures
The exploration of new pyrimidine-based compounds remains a vibrant area of research in the pursuit of novel treatments and cures . This new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently piqued interest, given the powerful bioactivities of molecules with an imidazopyrimidine core .
Analyse Biochimique
Biochemical Properties
3-Nitroimidazo[1,2-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be a substrate for type 1 nitroreductase (NTR1), an enzyme involved in the reduction of nitro compounds . The nature of these interactions is often characterized by the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been reported to exhibit potent in vitro antileishmanial activity, indicating its potential impact on cell signaling pathways, gene expression, and cellular metabolism . Furthermore, it has been found to display low cytotoxicities on both HepG2 and THP1 cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One such mechanism involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to be selectively bioactivated by the Leishmania donovani type 1 nitroreductase (NTR1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported to show potent in vitro antileishmanial activity, indicating its stability and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it’s worth noting that similar compounds have shown significant activity against various diseases at certain dosages
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. While specific details on this compound are limited, it’s known that similar compounds can be transported and distributed within cells through various mechanisms .
Subcellular Localization
While specific details on this compound are limited, it’s known that similar compounds can be localized to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
3-nitroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-4-8-6-7-2-1-3-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNCOYHBUAVDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569683 | |
| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
798568-24-8 | |
| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)






![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)



